A Technical Guide to the Spectral Characteristics of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
A Technical Guide to the Spectral Characteristics of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
Introduction
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with applications in medicinal chemistry and drug development. Its structure combines a substituted aromatic nitrile with a saturated heterocyclic ether, providing a versatile scaffold for further chemical modification. A thorough understanding of its spectral characteristics is paramount for researchers and scientists to ensure reaction monitoring, quality control, and structural confirmation.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The key structural features of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile are the substituted benzene ring and the tetrahydropyran (THP) ring linked by an ether bond.
Figure 1: Molecular Structure of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic and the aliphatic protons of the tetrahydropyran ring.
Experimental Protocol for ¹H NMR
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Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm) as an internal standard.
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 - 7.8 | d | 1H | H-6 | This proton is ortho to the bromine atom and meta to the nitrile group, leading to a downfield shift. It will appear as a doublet due to coupling with H-4. |
| ~7.5 - 7.6 | dd | 1H | H-4 | This proton is ortho to the nitrile group and meta to the bromine atom. It will appear as a doublet of doublets due to coupling with H-3 and H-6. |
| ~7.0 - 7.1 | d | 1H | H-3 | This proton is ortho to the ether linkage and meta to the nitrile group, resulting in an upfield shift compared to the other aromatic protons. It will appear as a doublet due to coupling with H-4. |
| ~4.7 - 4.9 | m | 1H | H-4' (CH-OAr) | This methine proton is directly attached to the oxygen of the ether linkage, causing a significant downfield shift. It will appear as a multiplet due to coupling with the adjacent methylene protons. |
| ~3.9 - 4.1 | m | 2H | H-2', H-6' (axial) | These axial protons on the carbons adjacent to the ring oxygen are deshielded and will likely appear as a multiplet. |
| ~3.5 - 3.7 | m | 2H | H-2', H-6' (equatorial) | These equatorial protons are also deshielded by the ring oxygen but are expected to be at a slightly different chemical shift than the axial protons. |
| ~2.0 - 2.2 | m | 2H | H-3', H-5' (axial) | These axial methylene protons are further from the oxygen atoms and will appear more upfield. |
| ~1.8 - 2.0 | m | 2H | H-3', H-5' (equatorial) | These equatorial methylene protons are expected to be in a similar region to their axial counterparts, contributing to a complex multiplet. |
Table 1: Predicted ¹H NMR data for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted spectrum for this compound will show distinct signals for the aromatic and aliphatic carbons.
Experimental Protocol for ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
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Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
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Data Processing: Process the data similarly to the ¹H NMR spectrum, with the CDCl₃ solvent peak at 77.16 ppm used for chemical shift calibration.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Rationale |
| ~160 - 162 | C-2 | This carbon is directly attached to the electron-donating ether oxygen, causing a significant downfield shift. |
| ~135 - 137 | C-4 | Aromatic carbon ortho to the nitrile group. |
| ~133 - 135 | C-6 | Aromatic carbon ortho to the bromine atom. |
| ~118 - 120 | C-5 | Aromatic carbon directly attached to the bromine atom. The chemical shift is influenced by the electronegativity of bromine. |
| ~116 - 118 | C≡N | The nitrile carbon typically appears in this region. |
| ~115 - 117 | C-3 | Aromatic carbon ortho to the ether linkage. |
| ~105 - 107 | C-1 | Aromatic carbon attached to the nitrile group. |
| ~72 - 74 | C-4' | The methine carbon of the THP ring bonded to the ether oxygen. |
| ~66 - 68 | C-2', C-6' | The methylene carbons of the THP ring adjacent to the ring oxygen. |
| ~33 - 35 | C-3', C-5' | The methylene carbons of the THP ring. |
Table 2: Predicted ¹³C NMR data for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile will be characterized by absorption bands corresponding to the nitrile, ether, and aromatic functionalities.
Experimental Protocol for IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups. A broad absorption band in the region of 3500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydroxyl group[1]. A sharp, medium-intensity peak around 2230-2210 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group[1].
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| ~2950 - 2850 | Medium-Strong | Aliphatic C-H stretch | Symmetric and asymmetric stretching vibrations of the methylene groups in the THP ring. |
| ~2230 - 2215 | Strong, Sharp | C≡N stretch | The nitrile group has a very characteristic and strong absorption in this region.[1] |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
| ~1250 - 1200 | Strong | Aryl-O stretch | Asymmetric C-O-C stretching of the aryl ether linkage. |
| ~1100 - 1050 | Strong | Aliphatic C-O stretch | C-O-C stretching of the tetrahydropyran ring. |
| ~850 - 800 | Strong | C-H out-of-plane bend | Bending vibration characteristic of the substitution pattern on the benzene ring. |
| ~600 - 500 | Medium | C-Br stretch | Stretching vibration of the carbon-bromine bond. |
Table 3: Predicted IR absorption bands for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[1]
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
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Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Predicted Mass Spectral Data
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Molecular Ion (M⁺): The mass spectrum will show a pair of molecular ion peaks at m/z 281 and 283 with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The calculated exact mass is approximately 281.0102 g/mol for the ⁷⁹Br isotope.
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Key Fragmentation Pathways: Aromatic ethers typically show prominent molecular ions due to the stability of the benzene ring.[2][3] Fragmentation is expected to occur via several pathways:
Figure 2: Proposed mass spectrometry fragmentation pathway.
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Loss of the tetrahydropyran moiety: Cleavage of the ether bond can lead to the loss of a neutral tetrahydropyran molecule, resulting in a fragment ion corresponding to the 5-bromo-2-cyanophenoxy radical cation at m/z 197/199.
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Formation of the tetrahydropyranyl cation: Cleavage of the C-O bond can also result in the formation of the tetrahydropyranyl cation at m/z 85.
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Loss of a bromine radical: The loss of a bromine radical from the molecular ion would produce a fragment at m/z 202.
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Loss of the nitrile group: Subsequent fragmentation of the bromophenoxy ion (m/z 197/199) by loss of a nitrile radical would lead to a fragment at m/z 171/173.
| m/z (relative intensity) | Proposed Fragment |
| 281/283 (~1:1) | [M]⁺˙ (Molecular ion) |
| 197/199 (~1:1) | [M - C₅H₈O]⁺˙ |
| 202 | [M - Br]⁺ |
| 85 | [C₅H₉O]⁺ |
| 171/173 (~1:1) | [M - C₅H₈O - CN]⁺ |
Table 4: Predicted key fragments in the mass spectrum of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. The presented NMR, IR, and MS data, derived from fundamental principles and analysis of related structures, offer a solid foundation for the spectroscopic characterization of this compound. Researchers and drug development professionals can utilize this guide for structural verification, purity assessment, and as a reference for the synthesis and application of this versatile chemical intermediate. The distinctive features, such as the isotopic pattern in the mass spectrum and the specific chemical shifts in the NMR spectra, serve as reliable fingerprints for the unambiguous identification of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.
References
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PubChem. 5-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Tetrahydro-4H-pyran-4-ol. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Whitman College. GCMS Section 6.13. Available at: [Link]
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Organic Spectroscopy International. Mass Spectrum of Ethers. Available at: [Link]
